

Piptamine: A Technical Guide on its Activity Against Gram-Positive Pathogens

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptamine, a tertiary amine antibiotic isolated from the fungus Piptoporus betulinus, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2] [3][4] This technical guide provides a comprehensive overview of the current knowledge on **Piptamine**, focusing on its quantitative efficacy, proposed mechanism of action, and detailed experimental protocols relevant to its evaluation. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Quantitative Antimicrobial Activity

Piptamine exhibits potent in vitro activity against a range of clinically relevant Gram-positive pathogens. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Minimum Inhibitory Concentration (MIC) Data

The MIC values of **Piptamine** have been determined against several bacterial and fungal strains, with notably strong activity against Staphylococcus aureus and Enterococcus faecalis.

[2] A summary of the reported MIC values is presented below for comparative analysis.



Microorganism Strain	Туре	Minimum Inhibitory Concentration (MIC) in µg/mL	Reference
Staphylococcus aureus SG 511	Gram-Positive Bacteria	0.78	
Staphylococcus aureus 134/94	Gram-Positive Bacteria	6.25	
Enterococcus faecalis 1528	Gram-Positive Bacteria	1.56	
Bacillus subtilis ATCC 6633	Gram-Positive Bacteria	1.00	
Escherichia coli SG 458	Gram-Negative Bacteria	50.0	
Candida albicans BMSY 212	Yeast	6.25	
Rhodotorula rubra IMET 25030	Yeast	6.25	
Kluyveromyces marxianus IMET 25148	Yeast	6.25	
Sporobolomyces salmonicolor SBUG 549	Yeast	6.25	-
Penicillium notatum JP 36	Fungus	>50.0	-

Mechanism of Action

Current evidence strongly suggests that **Piptamine**'s primary mode of action is the disruption of the bacterial cell membrane. This conclusion is supported by a process of elimination, where common antimicrobial mechanisms such as the inhibition of cell wall synthesis or ribosomal

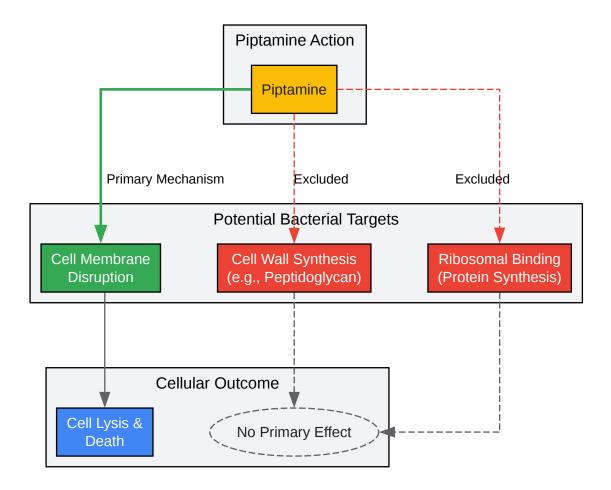


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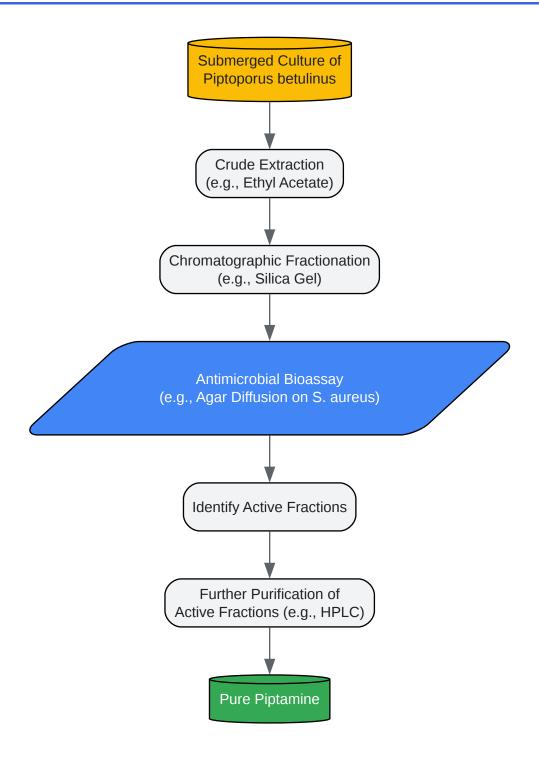
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binding have been systematically investigated and excluded. The modulation of the sigB gene, a key regulator of stress responses often associated with membrane-active agents, provides further indirect evidence for this mechanism.

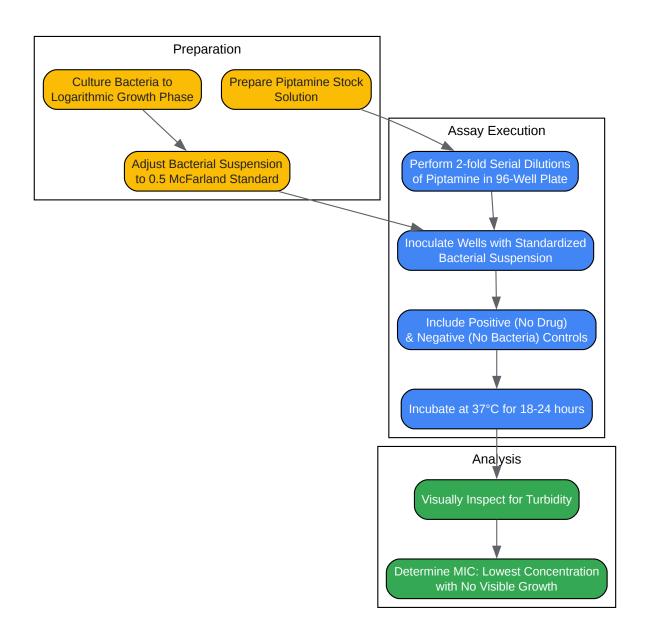












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